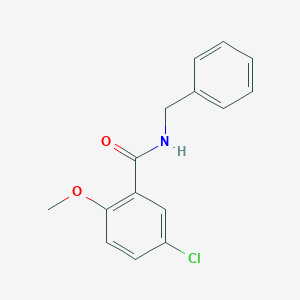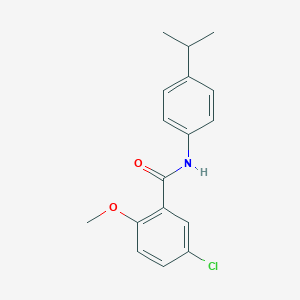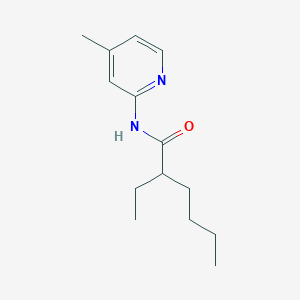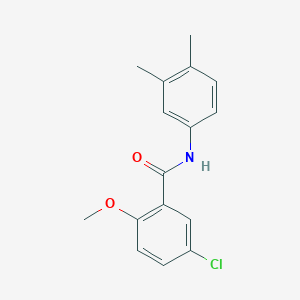
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide in the agricultural industry. It belongs to the chemical family of aryloxyphenoxypropionates and is used to control a variety of grass weeds in crops such as wheat, barley, and oats.
Mecanismo De Acción
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, diclofop-methyl prevents the synthesis of fatty acids, which are necessary for the growth and development of grass weeds. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. Diclofop-methyl can also have some physiological effects on plants, including stunted growth and reduced photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a widely used herbicide in the agricultural industry, making it readily available for lab experiments. Its mode of action is well understood, making it a useful tool for studying the biochemistry of plants. However, diclofop-methyl is specific to grass weeds and may not be effective against other types of weeds. It also has limited use as an antifungal agent and may not be effective against all types of fungi.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding diclofop-methyl. One area of interest is the development of diclofop-methyl analogs with improved herbicidal properties. Another area of interest is the potential use of diclofop-methyl as an antifungal agent in the medical industry. Additionally, more research could be done on the effects of diclofop-methyl on non-target organisms, such as soil microorganisms and beneficial insects.
Métodos De Síntesis
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 4-ethoxyaniline to form 2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with methyl iodide to form diclofop-methyl. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal properties. It is effective against a variety of grass weeds and is commonly used in the agricultural industry. In addition to its herbicidal properties, diclofop-methyl has also been studied for its potential use as an antifungal agent. Studies have shown that diclofop-methyl can inhibit the growth of certain fungi, including Fusarium oxysporum and Phytophthora infestans.
Propiedades
Fórmula molecular |
C17H17Cl2NO3 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-14-7-5-13(6-8-14)20-17(21)11(2)23-16-9-4-12(18)10-15(16)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clave InChI |
SGKWWZUFLZZQIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)


![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
